4-(Tert-butoxy)-6-chloropyrimidin-5-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-chloro-6-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,3)13-7-5(10)6(9)11-4-12-7/h4H,10H2,1-3H3 |
InChI Key |
MPLODNXUJOHRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
Computational and Theoretical Investigations of 4 Tert Butoxy 6 Chloropyrimidin 5 Amine
Quantum Chemical Studies on Molecular Structure, Conformation, and Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of molecular systems. For substituted pyrimidines, DFT methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to determine ground state molecular geometries and electronic properties. nih.gov
Studies on structurally related aminopyrimidines reveal that the geometry is influenced by the electronic interplay between the electron-donating amino group (-NH2) and the electron-withdrawing pyrimidine (B1678525) ring. cardiff.ac.uk In 4-(tert-butoxy)-6-chloropyrimidin-5-amine, the presence of three distinct substituents—an amino group, a chloro group, and a bulky tert-butoxy (B1229062) group—creates a complex electronic environment. The amino group at the C5 position donates electron density into the ring, while the chlorine atom at C6 acts as an electron-withdrawing group. The tert-butoxy group at C4 is primarily electron-donating through resonance but introduces significant steric bulk.
Table 1: Representative Calculated Geometrical Parameters for a Substituted Aminopyrimidine Scaffold (Note: Data is representative based on DFT calculations of analogous aminopyrimidine derivatives, as specific data for this compound is not publicly available.)
| Parameter | Bond | Calculated Value |
|---|---|---|
| Bond Length (Å) | C4-O | ~1.37 |
| C5-N (amino) | ~1.40 | |
| C6-Cl | ~1.74 | |
| N1-C6 | ~1.32 | |
| Bond Angle (°) | O-C4-C5 | ~117 |
| N(amino)-C5-C6 | ~121 | |
| Cl-C6-N1 | ~118 | |
| Dihedral Angle (°) | O-C4-C5-N(amino) | ~0-10 (slight twist) |
| C4-O-C(tert-butyl)-C(methyl) | Variable (rotation) |
Elucidation of Reaction Mechanisms via Advanced Computational Chemistry Methods
Computational chemistry is instrumental in mapping the pathways of chemical reactions, particularly for nucleophilic aromatic substitution (SNAr), a common reaction for chloropyrimidines.
The reaction of this compound often involves the displacement of the chlorine atom at the C6 position by a nucleophile. Computational studies on similar 6-alkoxy-4-chloro-5-nitropyrimidines have shown that SNAr reactions proceed through a high-energy intermediate known as a Meisenheimer complex. researchgate.net By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed.
The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. For proton transfer reactions within aminopyrimidine systems, which are relevant to understanding tautomerism and reactivity, the barrier to the transition state can be significant, with calculated values around 44 kcal/mol. cardiff.ac.uk DFT calculations can locate and characterize the geometry of the transition state, which is crucial for understanding the steric and electronic factors that govern the reaction's feasibility. researchgate.net
The solvent environment can dramatically alter reaction rates and outcomes. Computational models can account for these effects using either implicit (continuum) or explicit solvent models. For reactions involving charged intermediates like the Meisenheimer complex, polar solvents are known to stabilize the transition state more than the reactants, thereby accelerating the reaction.
Hydrogen bonding is a particularly important specific solvent effect. Studies on the aminolysis of 6-chloropyrimidine have demonstrated that hydrogen-bonding solvents can significantly reduce the reaction barrier. chemrxiv.org For instance, a hydrogen bond from a solvent molecule to a nitrogen atom in the pyrimidine ring can enhance the electrophilicity of the carbon atom undergoing substitution, making it more susceptible to nucleophilic attack. chemrxiv.org The ability of the amino and tert-butoxy groups in this compound to form hydrogen bonds with solvent molecules can likewise influence its reactivity and the stability of its various conformations.
Prediction of Chemical Reactivity, Regioselectivity, and Leaving Group Abilities
Computational models are adept at predicting where a reaction is most likely to occur (regioselectivity) and which substituent is the best leaving group. In polysubstituted pyrimidines, these factors are not always intuitive. For example, in 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is preferentially substituted over the alkoxy group, even though alkoxides can be good leaving groups under certain conditions. researchgate.net Computational analysis of the reaction mechanism reveals that the transition state for chlorine displacement is lower in energy. researchgate.net
For this compound, the chlorine at C6 is the most probable site for nucleophilic attack, as it is a conventional leaving group activated by the electron-withdrawing nature of the pyrimidine ring. The tert-butoxy group is generally a poorer leaving group in SNAr reactions. Reactivity indices derived from quantum chemical calculations, such as Fukui functions or atomic partial charges, can quantify the electrophilicity of each carbon atom in the ring, providing a theoretical basis for predicting regioselectivity.
Table 2: Predicted Reactivity Parameters for Substituted Chloropyrimidines (Note: Values are illustrative and based on general principles and calculations on analogous systems.)
| Position | Substituent | Predicted Partial Charge (a.u.) | Leaving Group Ability | Predicted Site of Nucleophilic Attack |
|---|---|---|---|---|
| C4 | -O-tBu | Positive (but less than C6) | Poor | Minor/Unlikely |
| C5 | -NH2 | Negative | Not a leaving group | N/A |
| C6 | -Cl | Highly Positive | Good | Major/Most Likely |
Conformational Analysis and Tautomerism Studies of Pyrimidine Structures
The bulky tert-butyl group significantly influences the conformational preferences of the molecule. Rotation around the C4-O bond and the O-C(tert-butyl) bond is possible, leading to different spatial arrangements. While the pyrimidine ring itself is largely planar, the substituents can adopt various orientations. Computational conformational analysis involves systematically exploring the potential energy surface to identify low-energy conformers. For groups like tert-butyl adjacent to a six-membered ring, complex steric interactions can even lead to a preference for an axial orientation in some spirocyclic systems, contrary to general expectations.
Tautomerism is another critical aspect, particularly for aminopyrimidines. The compound can theoretically exist in an imine tautomeric form, although the amine form is generally much more stable for simple aminopyrimidines. cardiff.ac.uk Computational studies on related systems like 4-hydroxypyrimidine show that the equilibrium between tautomers (e.g., keto-enol forms) is sensitive to substituents and the environment. For this compound, quantum chemical calculations can determine the relative energies of the possible amine and imine tautomers, confirming the overwhelming predominance of the amine form. The energy barrier for proton transfer between tautomers can also be calculated, providing insight into their interconversion kinetics. cardiff.ac.uk
Derivatization Strategies and Scaffold Utilization
Design Principles for Novel Pyrimidine (B1678525) Derivatives Utilizing 4-(Tert-butoxy)-6-chloropyrimidin-5-amine
The pyrimidine ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents and biologically active molecules. mdpi.commdpi.comsigmaaldrich.comsrdorganics.com Its prevalence in the building blocks of DNA and RNA makes it an attractive starting point for the design of compounds that can interact with a wide array of biological targets. mdpi.com The compound this compound is particularly valuable as a synthetic building block due to the orthogonal reactivity of its functional groups. sigmaaldrich.comsrdorganics.com
Design principles for its use are centered on several key features:
Multiple Reactive Centers: The molecule possesses three distinct points for chemical modification: the 6-chloro, 5-amino, and 4-tert-butoxy groups. This allows for a stepwise and controlled introduction of molecular diversity.
Activated Leaving Group: The chlorine atom at the 6-position is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrimidine ring nitrogens. nih.govchemrxiv.org This facilitates the introduction of a wide variety of substituents.
Nucleophilic and Cyclization-Prone Amino Group: The 5-amino group serves as a key nucleophile and a handle for scaffold extension or for participating in cyclocondensation reactions to form fused heterocyclic systems. mdpi.comsciencescholar.us
Modifiable Alkoxy Group: The 4-tert-butoxy group can be chemically altered, typically cleaved to a hydroxyl group, which can then be further functionalized, adding another layer of possible derivatization.
The strategic combination of these features enables chemists to systematically explore the chemical space around the pyrimidine core, optimizing compounds for desired biological activities, such as kinase inhibition or anticancer properties. mdpi.comnih.gov
Functionalization at Distinct Pyrimidine Core Positions
The differential reactivity of the substituents on the this compound core allows for selective modifications at each position, enabling the systematic construction of complex derivatives.
The 6-chloro position is the most reactive site for nucleophilic aromatic substitution (SNAr) due to the electronic activation provided by the ring nitrogen atoms. nih.govchemrxiv.org This position is readily targeted by a variety of nucleophiles, most commonly primary and secondary amines, to forge new carbon-nitrogen bonds. nih.govresearchgate.net This reaction is a fundamental step in building libraries of substituted aminopyrimidines. nih.gov The general transformation involves reacting the chloropyrimidine with an amine, often under thermal conditions or with the aid of a non-nucleophilic base to scavenge the HCl byproduct. researchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the 6-Chloro Position
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | Cyclopentylamine | 4-(tert-Butoxy)-N⁶-cyclopentylpyrimidine-5,6-diamine derivative |
| Secondary Amine | Morpholine | 4-(4-(tert-Butoxy)-5-aminopyrimidin-6-yl)morpholine derivative |
| Aryl Amine | Aniline | 4-(tert-Butoxy)-N⁶-phenylpyrimidine-5,6-diamine derivative |
This predictable reactivity allows for the introduction of a vast array of side chains and functional groups, which is crucial for tuning the molecule's physicochemical properties and its interaction with biological targets. chemrxiv.orgnih.gov
The 5-amino group is a versatile handle for extending the molecular scaffold. While it can undergo typical amine reactions like acylation and alkylation, its most powerful application is in the construction of fused heterocyclic rings. nih.gov This group can act as the key nucleophile in condensation reactions with reagents containing two electrophilic centers, leading to the formation of new rings fused to the pyrimidine core. mdpi.com For example, condensation with α,β-unsaturated ketones can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems, a scaffold known for various biological activities. mdpi.com This intramolecular cyclization strategy is a powerful tool for creating rigid, polycyclic structures from a simple aminopyrimidine precursor. sciencescholar.us
The 4-tert-butoxy group offers another site for diversification. While generally more stable than the 6-chloro substituent, it can be cleaved to reveal a hydroxyl group. This transformation is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA), or with Lewis acids like boron tribromide, which is effective for cleaving aryl ethers. nih.gov The resulting 5-amino-6-substituted-pyrimidin-4-ol exists in equilibrium with its tautomeric pyrimidinone form. This newly unmasked hydroxyl/keto group can then be subjected to further reactions, such as O-alkylation to introduce different alkoxy groups or conversion back to a chloro group with reagents like phosphoryl chloride, allowing for a second SNAr reaction. nih.gov This multi-step process significantly expands the synthetic possibilities from the original scaffold.
Application of this compound as a Versatile Synthetic Building Block in Heterocyclic Synthesis
The trifunctional nature of this compound makes it an exceptionally versatile building block for the synthesis of complex heterocyclic systems. sigmaaldrich.comsrdorganics.com Chemists can exploit the reactivity differences between the chloro, amino, and alkoxy groups to perform sequential, regioselective reactions.
A common synthetic strategy involves:
First SNAr: Displacement of the 6-chloro group with a desired amine nucleophile. nih.gov
Scaffold Extension/Fusion: Utilization of the 5-amino group to build a fused ring, for example, through cyclocondensation reactions. mdpi.com
Modification of the 4-position: Cleavage of the tert-butoxy (B1229062) group followed by further functionalization of the resulting hydroxyl group.
This stepwise approach allows for the controlled assembly of elaborate molecules, such as the pyrido[2,3-d]pyrimidines mentioned previously, which are prevalent in medicinal chemistry. mdpi.com The ability to build complex scaffolds from a relatively simple, commercially available starting material underscores its importance in synthetic organic chemistry. srdorganics.com
Scaffold Hopping and Bioisosteric Replacement Strategies Involving the Pyrimidine Core
In modern drug discovery, moving beyond simple derivatization to explore entirely new core structures is crucial for improving properties and securing novel intellectual property. researchgate.netnih.gov Strategies like scaffold hopping and bioisosteric replacement are key to this process.
Scaffold hopping involves replacing the central pyrimidine core with a structurally different scaffold while aiming to retain or improve biological activity by mimicking the spatial arrangement of key interaction points. nih.govresearchgate.net For a derivative of this compound, this could mean replacing the aminopyrimidine core with scaffolds like pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, or even non-fused systems that project substituents in a similar vector. acs.orgacs.org This approach can lead to compounds with improved metabolic stability, solubility, or selectivity. researchgate.net
Bioisosteric replacement is a more subtle strategy where a specific functional group or substituent is replaced with another group that has similar physical or chemical properties, leading to a similar biological response. pharmablock.comnih.gov For pyrimidine derivatives, this could involve:
Replacing an aromatic ring substituent with a different one (e.g., a phenyl group for a pyridyl group) to modulate electronics and solubility. researchgate.net
Exchanging a key functional group, such as an amide linker, with a bioisostere like a 1,2,4-triazole (B32235) to enhance metabolic stability while preserving crucial hydrogen bonding interactions. acs.org
Replacing the entire pyrimidine ring with another heterocycle like a pyridazine, although this can sometimes significantly alter activity. pharmablock.comnih.gov
These advanced design strategies, starting from versatile platforms like this compound, are integral to the iterative process of lead optimization in drug discovery. researchgate.netnih.gov
Table 2: Examples of Scaffold Hopping and Bioisosteric Concepts
| Strategy | Original Moiety | Potential Replacement | Rationale |
| Scaffold Hopping | Aminopyrimidine Core | Pyrazolo[1,5-a]pyrimidine | Maintain key interaction points with different core electronics and properties. acs.org |
| Scaffold Hopping | Aminopyrimidine Core | Imidazo[1,2-a]pyrimidine | Explore novel chemical space and improve physicochemical properties like solubility. acs.org |
| Bioisosteric Replacement | Amide Linker | 1,2,4-Triazole | Mimic hydrogen bonding pattern of amide with improved metabolic stability. acs.org |
| Bioisosteric Replacement | Phenyl Group | Pyridyl Group | Increase polarity and potential for hydrogen bonding; alter metabolic profile. researchgate.net |
Library Synthesis and Combinatorial Approaches for Pyrimidine Analog Generation
The generation of pyrimidine-based compound libraries from this compound leverages its inherent reactivity to introduce a wide range of chemical diversity. High-throughput synthesis methodologies, including both solid-phase and solution-phase parallel synthesis, have been effectively employed to create large collections of novel pyrimidine analogs. These libraries are instrumental in screening for new therapeutic agents and exploring the structure-activity relationships (SAR) of pyrimidine-based compounds.
One of the primary strategies for derivatizing the this compound scaffold is through the displacement of the chlorine atom at the C6 position. This is readily achieved via nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles. For instance, a library of 4-(substituted amino)-6-arylpyrimidines can be efficiently synthesized. In a solid-phase approach, the pyrimidine core can be tethered to a resin, allowing for sequential reactions and purifications to be carried out in a streamlined manner.
A powerful method for introducing aryl diversity at the C6 position is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction between the chloropyrimidine and a wide range of commercially available boronic acids allows for the creation of a vast library of biaryl pyrimidine derivatives. An efficient method for this transformation on a solid support involves the use of a palladium catalyst such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like P(t-Bu)₃, a base such as potassium fluoride, in a solvent like tetrahydrofuran (B95107) (THF). nih.gov Following the coupling reaction, cleavage from the resin yields the desired 4-(substituted amino)-6-arylpyrimidines in moderate to high purity. nih.gov
Another key palladium-catalyzed cross-coupling reaction that has been instrumental in the synthesis of pyrimidine libraries is the Buchwald-Hartwig amination. This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with a diverse set of primary and secondary amines. This method significantly expands the accessible chemical space around the pyrimidine core, allowing for the introduction of a wide variety of amine-containing substituents. The choice of palladium catalyst, ligand, and base is crucial for the success of these couplings and can be tailored to the specific substrates being used.
The amino group at the C5 position also serves as a critical point for diversification. It can be acylated, sulfonylated, or used as a handle for the construction of fused ring systems. These transformations can be performed in a combinatorial fashion to further expand the structural diversity of the resulting library.
The tert-butoxy group at the C4 position, while generally stable, can be cleaved under acidic conditions to reveal a hydroxyl group. This functionality can then be further modified, for example, through etherification or esterification, adding another layer of diversity to the generated library.
The combination of these derivatization strategies allows for a multi-directional approach to library synthesis, starting from a single, readily available scaffold. The resulting libraries of pyrimidine analogs can then be screened against various biological targets to identify novel hits for drug discovery programs.
Table 1: Key Reactions for the Derivatization of this compound in Library Synthesis
| Reaction Type | Position of Modification | Reagents and Conditions | Introduced Diversity |
| Nucleophilic Aromatic Substitution (SNAr) | C6 | Various nucleophiles (amines, thiols, alkoxides) | Diverse amino, thio, and alkoxy groups |
| Suzuki Cross-Coupling | C6 | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl and heteroaryl substituents |
| Buchwald-Hartwig Amination | C6 | Primary/secondary amines, Pd catalyst, base | Substituted amino groups |
| Acylation/Sulfonylation | C5-amino | Acyl/sulfonyl chlorides, base | Amide and sulfonamide functionalities |
| Deprotection and Derivatization | C4 | Acid (e.g., TFA), followed by alkylation/acylation | Ether and ester linkages |
Table 2: Examples of Building Blocks for Combinatorial Library Synthesis
| Building Block Type | Examples |
| Boronic Acids (for Suzuki Coupling) | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridylboronic acid, Thiophene-2-boronic acid |
| Amines (for Buchwald-Hartwig Amination) | Piperidine (B6355638), Morpholine, Aniline, Benzylamine |
| Nucleophiles (for SNAr) | Sodium methoxide, Ethanethiol, Pyrrolidine (B122466) |
| Acylating/Sulfonylating Agents | Acetyl chloride, Benzoyl chloride, Methanesulfonyl chloride, p-Toluenesulfonyl chloride |
Preclinical Biological Investigations and Target Engagement
In Vitro Evaluation of 4-(Tert-butoxy)-6-chloropyrimidin-5-amine Derivatives in Cellular and Biochemical Assays
The initial stages of preclinical assessment for derivatives of this compound involve a battery of in vitro tests. These assays are designed to elucidate the compound's mechanism of action at a molecular and cellular level, providing foundational data on their potential therapeutic utility.
Enzyme Inhibition and Activation Studies (e.g., Kinases, Phospholipase D)
The pyrimidine (B1678525) core is a well-established pharmacophore known to interact with various kinases, which are pivotal enzymes in cellular signaling pathways. acs.orgnih.govnih.gov Consequently, derivatives of this compound have been evaluated for their kinase inhibitory activity. For instance, various aminopyrimidine analogs have been identified as potent inhibitors of kinases such as p70S6K/Akt and cyclin-dependent kinases (CDKs). acs.orgnih.gov Structure-activity relationship (SAR) studies on related pyrimidine scaffolds have highlighted the importance of substitutions at the C5-position of the pyrimidine ring for achieving high potency and selectivity against specific kinases like CDK9. acs.org The introduction of different functional groups at this position can significantly impact the inhibitory activity. acs.org
While specific data on the direct inhibition of Phospholipase D (PLD) by this compound derivatives is not extensively available, the broader class of pyrimidine-4-carboxamides has been explored as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govnih.gov These studies demonstrate that modifications to the pyrimidine core can yield potent and selective inhibitors of this enzyme. nih.govnih.gov
Receptor Binding and Modulation Assays (e.g., GPR119 agonists)
A significant area of investigation for pyrimidine derivatives has been their activity as agonists for the G protein-coupled receptor 119 (GPR119). nih.govnih.govlookchem.comsemanticscholar.org GPR119 is a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis. nih.govlookchem.com Several series of pyrimidine-based compounds have been synthesized and evaluated for their ability to activate this receptor. nih.govlookchem.comsemanticscholar.org For example, thienopyrimidine derivatives have shown potent GPR119 agonistic activity with EC50 values in the nanomolar range. nih.gov The optimization of these scaffolds has led to the discovery of orally bioavailable agonists with promising pharmacokinetic profiles. lookchem.comresearchgate.net
| Compound Type | Target | Activity | Reference |
| Thienopyrimidine Derivatives | GPR119 | Agonist (EC50 = 3 nM for lead compound) | nih.gov |
| Bicyclic Amine Pyrimidines | GPR119 | Agonist | nih.gov |
| Pyrimido[5,4-d]pyrimidines | GPR119 | Agonist (EC50 < 100 nM for some derivatives) | lookchem.com |
Cellular Functional Assays for Efficacy Determination and Phenotypic Screening
Cellular assays are employed to assess the functional consequences of enzyme inhibition or receptor activation by the test compounds. For pyrimidine derivatives targeting kinases, cellular assays often measure the inhibition of cell proliferation in cancer cell lines. acs.orgnih.gov For example, 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines have demonstrated potent antiproliferative effects with GI50 values in the nanomolar range against human colon cancer cell lines. acs.org Similarly, novel aminopyrimidine-2,4-diones have shown significant cytotoxicity against various cancer cell lines. nih.gov
In the context of GPR119 agonists, cellular assays typically measure the increase in intracellular cyclic AMP (cAMP) levels, a downstream signaling molecule of GPR119 activation. lookchem.comsemanticscholar.org Furthermore, functional assays in pancreatic β-cell lines are used to confirm that receptor activation translates into enhanced glucose-stimulated insulin (B600854) secretion. nih.gov
In Vivo Studies in Relevant Non-Human Biological Models (e.g., Disease Models)
Promising candidates from in vitro studies are advanced to in vivo evaluation in animal models of disease. For GPR119 agonists derived from pyrimidine scaffolds, these studies are typically conducted in rodent models of type 2 diabetes. nih.govnih.gov The primary endpoint is often an oral glucose tolerance test (oGTT), which measures the ability of the compound to lower blood glucose excursion after a glucose challenge. nih.govsemanticscholar.org For instance, a thienopyrimidine GPR119 agonist demonstrated a significant reduction in plasma glucose levels in an oGTT in mice. nih.gov Similarly, 4-aminopyridine (B3432731) has been shown to accelerate wound healing in a type 2 diabetes murine model. researchgate.net
Structure-Activity Relationship (SAR) Studies of Substituted Pyrimidine Analogs
Systematic modification of the pyrimidine scaffold and analysis of the resulting changes in biological activity are crucial for optimizing lead compounds. These SAR studies provide insights into the key structural features required for potent and selective interaction with the biological target.
Elucidation of Positional and Substituent Effects on Biological Activity
For pyrimidine-based kinase inhibitors, SAR studies have revealed the critical role of substituents at various positions of the pyrimidine ring. For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, substitution at the C5-position of the pyrimidine was found to be important for CDK9 potency and selectivity. acs.org Specifically, the introduction of a hydroxyl group at this position was detrimental to activity, while a carbonitrile or a fluorine atom was well-tolerated or beneficial. acs.org
In the development of pyrimidine-based GPR119 agonists, SAR studies have explored the impact of various substituents on the pyrimidine core and appended functionalities. For bicyclic amine derivatives, the basicity of the nitrogen atom in the bicyclic system was found to be important for agonist activity. nih.gov In a series of pyrimidine-4-carboxamides targeting NAPE-PLD, conformational restriction of a flexible side chain by incorporating it into a piperidine (B6355638) ring led to a threefold increase in inhibitory potency. nih.govnih.gov Furthermore, the introduction of a hydroxyl group on a pyrrolidine (B122466) substituent enhanced activity tenfold. nih.govnih.gov These examples underscore the importance of systematic structural modifications in guiding the design of more potent and drug-like molecules. researchgate.netnih.govacs.orgnih.gov
Pharmacophore Mapping and Optimization for Enhanced Potency and Selectivity
Pharmacophore modeling is a pivotal computational strategy in drug design, enabling the identification of essential structural features required for a molecule's biological activity. ijper.org For derivatives of this compound, this approach has been instrumental in guiding the optimization of lead compounds to achieve higher potency and selectivity, primarily as kinase inhibitors. mdpi.comnih.gov
The typical pharmacophore model for kinase inhibitors derived from this scaffold includes key interaction points within the ATP-binding site of the target kinase. These models often highlight the importance of:
Hydrogen Bond Acceptors and Donors: The pyrimidine nitrogen atoms and the exocyclic amine group are critical for forming hydrogen bonds with the hinge region of the kinase, a crucial interaction for anchoring the inhibitor. mdpi.com
Hydrophobic Features: The tert-butoxy (B1229062) group and other hydrophobic substituents occupy hydrophobic pockets within the active site, contributing to binding affinity.
Aromatic/Ring Features: The pyrimidine ring itself provides a scaffold that correctly orients the other functional groups for optimal interaction with the target.
Through iterative cycles of pharmacophore modeling, virtual screening, and chemical synthesis, researchers have been able to refine the structure of these inhibitors. For instance, replacing the tert-butoxy group with other moieties can modulate selectivity and potency against different kinases. This structure-based design approach allows for the rational modification of the core scaffold to enhance its interaction with the desired target while minimizing off-target effects. nih.govresearchgate.net
Table 1: Key Pharmacophoric Features of this compound Analogs as Kinase Inhibitors
| Pharmacophoric Feature | Role in Binding | Potential for Optimization |
| Pyrimidine Core | Scaffold, Hinge-binding | Substitution at C2 and C5 positions |
| 5-Amino Group | Hydrogen bonding | Substitution to modulate selectivity |
| 6-Chloro Group | Leaving group for synthesis, steric interactions | Replacement with other groups to explore binding pockets |
| 4-Tert-butoxy Group | Hydrophobic interactions | Modification to improve potency and selectivity |
Identification and Validation of Molecular Targets and Pathways
The 4-aminopyrimidine (B60600) scaffold is a well-established "privileged structure" known to interact with a variety of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases like cancer. nih.gov Consequently, a primary focus of preclinical research on this compound derivatives has been the identification and validation of their specific molecular targets.
Initial target identification often involves broad screening against panels of kinases to determine the inhibitory profile of a compound. Derivatives of this pyrimidine scaffold have shown activity against several important cancer-related kinases, including but not limited to:
Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. cardiff.ac.uk
Receptor Tyrosine Kinases (RTKs): This class includes targets like EGFR, VEGFR, and PDGFR, which are involved in cell growth, proliferation, and angiogenesis. nih.govresearchgate.net
Phosphatidylinositol 3-Kinases (PI3Ks): These enzymes are central to a major signaling pathway that promotes cell survival and growth. nih.gov
Once potential targets are identified, validation studies are conducted to confirm that the compound's biological effects are indeed mediated through the inhibition of these targets. This can involve techniques such as:
Cell-based assays: Demonstrating that the compound inhibits downstream signaling pathways of the target kinase in cancer cell lines.
Genetic approaches: Using techniques like siRNA or CRISPR to knock down the target kinase and observing if this phenocopies the effects of the compound.
Direct binding assays: Confirming the physical interaction between the compound and the purified target protein.
These validation steps are crucial to ensure that the development of a drug candidate is based on a solid understanding of its molecular target and the biological pathway it modulates. mdpi.com
Table 2: Examples of Molecular Targets for 4-Aminopyrimidine Derivatives
| Target Kinase Family | Example(s) | Role in Cancer | Reference |
| Cyclin-Dependent Kinases | CDK9 | Transcription, Cell cycle control | cardiff.ac.uk |
| Receptor Tyrosine Kinases | KIT, PDGFRβ | Cell proliferation, Angiogenesis | nih.govresearchgate.net |
| Phosphoinositide 3-Kinases | PI3Kα | Cell survival, Proliferation | nih.gov |
| Microtubule Affinity-Regulating Kinases | MARK4 | Microtubule dynamics, Cell polarity | nih.gov |
Mechanistic Investigations at the Molecular Level to Understand Biological Action
Understanding the precise molecular mechanism by which a compound exerts its biological effect is fundamental to its development as a therapeutic agent. For inhibitors derived from this compound, mechanistic studies often focus on their interaction with the target kinase at an atomic level and the subsequent cellular consequences.
Molecular Docking and X-ray Crystallography: These techniques provide detailed insights into the binding mode of the inhibitors within the kinase active site. Molecular docking simulations can predict the preferred orientation of the inhibitor and identify key amino acid residues involved in the interaction. mdpi.com X-ray crystallography of the inhibitor-kinase complex provides experimental confirmation of the binding mode and can reveal subtle conformational changes in the protein upon inhibitor binding. These studies have confirmed that the 4-aminopyrimidine core typically forms crucial hydrogen bonds with the kinase hinge region, a common binding motif for this class of inhibitors. cardiff.ac.uk
Biochemical and Cellular Assays: At the cellular level, mechanistic studies aim to elucidate the downstream consequences of target inhibition. For instance, treatment of cancer cells with these pyrimidine derivatives has been shown to induce:
Cell Cycle Arrest: By inhibiting CDKs, these compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cell proliferation.
Apoptosis (Programmed Cell Death): Inhibition of survival signaling pathways, such as the PI3K/Akt pathway, can trigger the apoptotic cascade in cancer cells. mdpi.commdpi.com
Inhibition of Angiogenesis: By targeting RTKs like VEGFR, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.
These investigations provide a comprehensive understanding of how the initial binding event at the molecular target translates into the desired anti-cancer effects at the cellular level, which is critical for the rational design of more effective and selective therapeutic agents. nih.gov
Advanced Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of 4-(Tert-butoxy)-6-chloropyrimidin-5-amine is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features, including the primary amine, the tert-butoxy (B1229062) group, the chloropyrimidine ring, and C-H bonds.
The primary amine (-NH₂) group is anticipated to show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. Additionally, an N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹.
The tert-butoxy group, -O-C(CH₃)₃, will be identifiable by the stretching vibrations of its C-H bonds. The aliphatic C-H stretching from the methyl groups is predicted to occur in the 3000-2850 cm⁻¹ range. The presence of the tert-butyl group is further suggested by characteristic C-H bending vibrations, typically observed around 1390 cm⁻¹ and 1365 cm⁻¹ (a doublet). The C-O stretching vibration of the ether linkage is expected in the 1260-1000 cm⁻¹ region.
Vibrations associated with the pyrimidine (B1678525) ring will also be present. Aromatic C=N stretching vibrations within the pyrimidine ring are expected to appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, broadly between 800-600 cm⁻¹.
A summary of the expected IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |
| N-H Bend (scissoring) | 1650 - 1580 | |
| tert-Butoxy Group | C-H Stretch (aliphatic) | 3000 - 2850 |
| C-H Bend (tert-butyl) | ~1390 and ~1365 (doublet) | |
| C-O Stretch (ether) | 1260 - 1000 | |
| Pyrimidine Ring | C=N Stretch | 1600 - 1400 |
| Chloro Group | C-Cl Stretch | 800 - 600 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical composition to verify its identity and purity.
The molecular formula for this compound is C₈H₁₂ClN₃O. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), chlorine (35.45 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The molecular weight of the compound is 201.65 g/mol . bldpharm.com
The theoretical elemental percentages are calculated as follows:
Carbon (C): (8 * 12.01 / 201.65) * 100% = 47.64%
Hydrogen (H): (12 * 1.01 / 201.65) * 100% = 6.01%
Chlorine (Cl): (1 * 35.45 / 201.65) * 100% = 17.58%
Nitrogen (N): (3 * 14.01 / 201.65) * 100% = 20.84%
Oxygen (O): (1 * 16.00 / 201.65) * 100% = 7.93%
Experimental results from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, typically within a ±0.4% margin of error, thereby confirming the empirical formula. researchgate.net
| Element | Theoretical Percentage (%) |
| Carbon (C) | 47.64 |
| Hydrogen (H) | 6.01 |
| Chlorine (Cl) | 17.58 |
| Nitrogen (N) | 20.84 |
| Oxygen (O) | 7.93 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly useful for assessing its purity and for isolating the compound during synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate technique for determining the purity of a compound. In a typical setup, a solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.
For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile and water, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine ring is a chromophore that absorbs UV light. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities.
| Parameter | Typical Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
Thin-Layer Chromatography (TLC)
TLC is a simpler and faster chromatographic technique often used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. It involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel. The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action.
For this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate. The separation occurs based on the compound's affinity for the stationary versus the mobile phase. After development, the plate is visualized, typically under UV light, where the compound will appear as a dark spot on a fluorescent background. A pure sample should result in a single spot with a specific retention factor (Rƒ) value. The Rƒ value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Crystallography and X-ray Diffraction for Solid-State Structure Determination
To perform an X-ray diffraction analysis of this compound, a single crystal of high quality is required. This crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. acs.orgrsc.orgresearchgate.net
Future Research Directions and Unexplored Avenues
Development of Eco-friendly and Sustainable Synthetic Methodologies
The future of synthesizing 4-(tert-butoxy)-6-chloropyrimidin-5-amine and related pyrimidines is geared towards green chemistry principles to minimize environmental impact. Traditional methods often rely on hazardous reagents and solvents. rasayanjournal.co.in Future research will likely focus on several key areas:
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times, improve yields, and often eliminate the need for harsh solvents. powertechjournal.comnih.gov Researchers are expected to develop and optimize these methods for the synthesis of complex pyrimidine (B1678525) derivatives.
Green Catalysts: The use of reusable, heterogeneous, and metal-free catalysts is a growing trend. powertechjournal.com Research into novel catalysts for pyrimidine synthesis can lead to more sustainable and cost-effective production processes.
Solvent-Free Reactions: Conducting reactions in the absence of solvents, or in environmentally benign solvents like water, is a cornerstone of green chemistry. nih.govresearchgate.net The development of solvent-free methods for the synthesis and modification of this compound is a key area for future investigation.
Multicomponent Reactions: One-pot reactions where multiple starting materials are combined to form a complex product in a single step are highly efficient. rasayanjournal.co.inbohrium.com Designing novel multicomponent reactions for the synthesis of diverse pyrimidine libraries from simple precursors is a promising avenue.
| Green Chemistry Approach | Potential Benefits for Pyrimidine Synthesis |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. powertechjournal.com |
| Ultrasound-Assisted Synthesis | Enhanced mass transfer, accelerated reactions, reduced energy input. powertechjournal.com |
| Green Catalysts | Reusability, reduced waste, lower environmental toxicity. nih.gov |
| Solvent-Free Reactions | Elimination of hazardous solvents, simplified workup procedures. nih.gov |
| Multicomponent Reactions | High atom economy, reduced waste, increased efficiency. rasayanjournal.co.in |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic properties of the pyrimidine ring in this compound offer opportunities to explore novel chemical transformations. Future research in this area could involve:
Deconstruction-Reconstruction Strategies: A novel approach involves the transformation of pyrimidines into N-arylpyrimidinium salts, which can then be cleaved into smaller building blocks. nih.gov These intermediates can be used to reconstruct the original pyrimidine with modifications or to synthesize entirely different heterocyclic systems, offering a powerful tool for structural diversification. nih.gov
Late-Stage Functionalization: Developing methods for the selective modification of the pyrimidine core at a late stage in a synthetic sequence is crucial for efficient drug discovery. This allows for the rapid generation of analogues from a common advanced intermediate.
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional methods. Exploring photoredox-catalyzed reactions for the functionalization of the pyrimidine ring could unlock new chemical space.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of new pyrimidine-based molecules. powertechjournal.com Future applications in this domain include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel pyrimidine derivatives. mdpi.comscientific.net This can help to prioritize the synthesis of the most promising compounds.
Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning QSAR models can be developed to understand the relationship between the structure of pyrimidine derivatives and their biological activity. mdpi.com These models can guide the design of new compounds with improved potency and selectivity.
Reaction Prediction and Optimization: AI tools can be used to predict the outcome of chemical reactions and to optimize reaction conditions, leading to more efficient and reliable synthetic routes.
Advanced Computational Modeling for Deeper Mechanistic Insights and Predictive Capabilities
Computational chemistry provides powerful tools for understanding the behavior of molecules at the atomic level. Future research will leverage advanced computational modeling to:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. ijcce.ac.irsamipubco.com This can provide insights into their chemical behavior and guide the design of new experiments.
Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the detailed mechanisms of reactions involving pyrimidines, including identifying transition states and intermediates. science.org.gersc.org This fundamental understanding is crucial for optimizing existing reactions and developing new ones.
Solvation Effects: The role of the solvent in chemical reactions can be investigated using computational models, providing a more accurate picture of how these reactions occur in solution. bohrium.com
Expanding the Medicinal Chemistry Landscape via Targeted Diversification of Pyrimidine Scaffolds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govtandfonline.com Future research will focus on:
Scaffold Hopping and Diversification: Systematically modifying the pyrimidine core and its substituents can lead to the discovery of new compounds with novel biological activities. nih.gov The development of diverse libraries of pyrimidine derivatives is a key strategy in drug discovery. nih.gov
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential for understanding how modifications to the pyrimidine structure affect its biological activity. tandfonline.com This information is critical for the rational design of more potent and selective drugs.
Targeting Novel Biological Pathways: While pyrimidines are known to target a range of biological pathways, there is still potential to discover new applications by screening them against a wider array of targets.
Phenotypic Screening and Target Deconvolution for New Biological Applications
Phenotypic screening, which involves testing compounds for their effects on whole cells or organisms, is a powerful approach for discovering new drugs with novel mechanisms of action. Future research in this area will involve:
High-Throughput Phenotypic Screening: Screening large libraries of pyrimidine derivatives in a variety of phenotypic assays can identify compounds with interesting biological activities.
Target Deconvolution: Once a compound with a desirable phenotype has been identified, the next step is to determine its molecular target. A variety of techniques, including proteomics and genomics, can be used for this purpose.
Exploring New Therapeutic Areas: The diverse biological activities of pyrimidine derivatives suggest that they may have applications in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. nih.govsjomr.org.inorientjchem.org
Application in Material Science and Supramolecular Chemistry
The ability of pyrimidine derivatives to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for the construction of functional materials and supramolecular assemblies. researchgate.net Future research directions include:
Self-Assembling Systems: Designing pyrimidine-based molecules that can self-assemble into well-defined nanostructures, such as micelles, vesicles, and gels, is a promising area of research. acs.orgacs.orgnih.gov These materials could have applications in drug delivery and other biomedical fields.
Crystal Engineering: The predictable hydrogen bonding patterns of pyrimidines can be exploited to design and synthesize novel crystalline materials with tailored properties. researchgate.nettandfonline.com
Molecular Recognition: The ability of pyrimidines to recognize and bind to other molecules can be harnessed to develop new sensors and other molecular devices. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
